Proxibarbal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

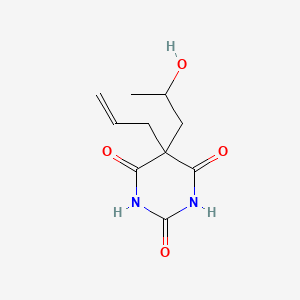

Proxibarbal, also known as 5-allyl-5-(2-hydroxypropyl)barbituric acid, is a barbiturate derivative first synthesized in 1956. Unlike most barbiturates, this compound exhibits anti-anxiety properties with minimal hypnotic effects. It has been used in the treatment of migraines and other vascular headaches .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through the reaction of barbituric acid with allyl bromide and 2-hydroxypropyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the barbituric acid, facilitating nucleophilic substitution reactions with the bromides .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Proxibarbal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the allyl or hydroxypropyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted barbiturates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Proxibarbal has been extensively studied for its applications in various fields:

Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.

Biology: Studied for its effects on the central nervous system and its potential as an anti-anxiety agent.

Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

Proxibarbal exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety. Unlike other barbiturates, this compound has minimal hypnotic action, making it suitable for long-term use in treating anxiety and migraines .

Comparación Con Compuestos Similares

Butalbital: Another barbiturate used in the treatment of headaches but with more pronounced hypnotic effects.

Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.

Secobarbital: Known for its hypnotic and sedative effects

Uniqueness of Proxibarbal: this compound stands out due to its unique combination of anti-anxiety properties and minimal hypnotic effects. This makes it particularly useful for patients who require long-term treatment without the sedative side effects commonly associated with other barbiturates .

Actividad Biológica

Proxibarbal, chemically known as 5-allyl-5-(2-hydroxypropyl)barbituric acid, is a derivative of barbituric acid that has garnered attention for its unique pharmacological properties. Unlike traditional barbiturates, this compound is characterized by a hydroxyl side-chain that reduces lipid solubility and eliminates hypnotic activity, making it a potential alternative in migraine treatment and other therapeutic applications.

- Molecular Formula : C₁₀H₁₄N₂O₄

- Molecular Weight : Approximately 226.23 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO)

This compound exists as a racemic mixture and has been shown to have significant interactions with serotonin and histamine pathways. Its pharmacological profile includes anti-serotonin and anti-histamine effects due to the induction of serotoninase and histaminase enzymes .

This compound's mechanism primarily involves the modulation of neurohormonal levels, which aids in the treatment of migraines and other vascular headaches. It has been reported to effectively eliminate migraine attacks without the sedation commonly associated with traditional barbiturates .

Clinical Studies

- Migraine Treatment : A double-blind study involving 30 patients demonstrated that treatment with this compound at doses ranging from 100 mg to 300 mg per day resulted in the elimination of migraine attacks in 71% of cases over a three-month period .

- Cognitive Function : In human performance tests, this compound did not impair cognitive abilities or prolong reaction times, indicating its safety profile compared to other sedative medications .

Safety Profile

This compound has been studied extensively for its safety and tolerability:

- Toxicity : Subchronic and chronic studies have shown no unusual toxicity, with slight drowsiness or dizziness being the only notable side effects in some patients .

- Dependence Potential : Research indicates that this compound does not induce physical dependence, as evidenced by studies conducted on rhesus monkeys .

Comparative Analysis

To better understand this compound's unique position among barbiturate derivatives, a comparison with other compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Barbituric Acid | C₄H₆N₂O₃ | Basic structure of all barbiturates |

| Phenobarbital | C₁₂H₁₂N₂O₃ | Sedative effects; higher potential for dependence |

| Secobarbital | C₁₁H₁₆N₂O₃ | Stronger sedative effects; used for anesthesia |

| Amobarbital | C₁₁H₁₆N₂O₃ | Similar sedative properties; higher abuse potential |

| This compound | C₁₀H₁₄N₂O₄ | No hypnotic activity; effective for migraines |

This compound's distinct lack of hypnotic activity combined with its efficacy in treating migraines positions it as a valuable alternative in clinical settings where traditional sedatives may pose risks or be contraindicated.

Therapeutic Applications

This compound is primarily indicated for:

- Migraine Prevention : Effective in reducing the frequency and severity of migraine attacks.

- Menopausal Symptoms : Used for alleviating headaches and hot flashes associated with menopause.

- Other Vascular Headaches : Shows promise in treating various types of vascular headaches.

Propiedades

Número CAS |

42013-23-0 |

|---|---|

Fórmula molecular |

C10H14N2O4 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |

Clave InChI |

VNLMRPAWAMPLNZ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.